(3-Methoxyphenyl)(piperidin-4-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBRFTWNQBRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608414 | |
| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-19-7 | |
| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic deployment of (3-Methoxyphenyl)(piperidin-4-yl)methanone in Modern Drug Discovery: A Technical Guide
Foreword: The Architect's Keystone
In the intricate architecture of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—foundations upon which a multitude of therapeutic agents are built. (3-Methoxyphenyl)(piperidin-4-yl)methanone is one such keystone. Its elegant simplicity belies a sophisticated combination of structural and electronic features that render it an invaluable building block for drug development, particularly in the realm of Central Nervousous System (CNS) disorders and oncology. This guide provides an in-depth exploration of this versatile scaffold, from its synthesis to its strategic application in the design of targeted therapeutics. We will dissect the rationale behind its use, detailing the experimental methodologies that leverage its unique properties to create potent and selective drug candidates.
Core Molecular Attributes: Understanding the Foundation
Before delving into complex synthetic applications, it is crucial to appreciate the inherent properties of (3-Methoxyphenyl)(piperidin-4-yl)methanone that make it a favored starting point for medicinal chemists.
Physicochemical Properties
A molecule's journey from the laboratory to a therapeutic reality is governed by its physicochemical properties. The table below summarizes the key computed parameters for the core scaffold.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₇NO₂ | Provides the basic atomic composition. |
| Molecular Weight | 219.28 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 1.9 | Indicates a favorable balance of lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (piperidine N-H) | Offers a site for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (carbonyl O, methoxy O) | Provide additional points for target engagement. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good potential for blood-brain barrier penetration, a critical attribute for CNS-active drugs. |
Data sourced from PubChem CID 10702890.[1]
Structural and Pharmacophoric Features
The power of (3-Methoxyphenyl)(piperidin-4-yl)methanone as a building block lies in the strategic combination of its three key components: the 3-methoxyphenyl ring, the carbonyl linker, and the piperidine-4-yl moiety.
Figure 1: Key pharmacophoric elements of the core scaffold.
-
The 3-Methoxyphenyl Group: The methoxy substituent at the meta position is a critical feature. It influences the electron distribution of the aromatic ring and provides a handle for potential metabolic pathways (O-demethylation) that can be modulated by the medicinal chemist.[2] This group often engages with hydrophobic pockets within a target protein's binding site.
-
The Carbonyl Linker: This ketone group is a strong hydrogen bond acceptor, providing a crucial interaction point with many biological targets.[3] It also imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation.
-
The Piperidine-4-yl Moiety: This saturated heterocycle is arguably the most versatile component of the scaffold. The secondary amine (N-H) provides a readily modifiable vector for introducing a wide array of substituents. This allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.[3][4] The basicity of the piperidine nitrogen can also be modulated, which is a key factor in solubility and off-target interactions.[3]
Synthesis of the Core Scaffold: Building the Keystone
The efficient and scalable synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanone is a prerequisite for its use in drug discovery programs. Two primary retrosynthetic disconnections are commonly employed:
Figure 2: Common retrosynthetic approaches to the core scaffold.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This classical approach involves the acylation of a suitably protected piperidine derivative with 3-methoxybenzoyl chloride.
Step 1: Preparation of 3-Methoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Acylation of N-Boc-piperidine
-
Dissolve N-Boc-piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(3-methoxyphenyl)(piperidin-4-yl)methanone.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, filter, and concentrate to yield (3-Methoxyphenyl)(piperidin-4-yl)methanone.
Alternative Protocol: Grignard Reaction
An alternative route involves the reaction of a Grignard reagent with a piperidine-4-carboxamide derivative.[5]
Step 1: Preparation of 3-Methoxyphenylmagnesium Bromide
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Flush the system with a dry, inert gas (argon or nitrogen).
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.[6]
-
Prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous ether or THF and add a small portion to the magnesium suspension.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-Protected Piperidine-4-carboxamide
-
In a separate oven-dried flask, dissolve a suitable N-protected piperidine-4-carboxamide (e.g., N-methoxy-N-methyl-piperidine-4-carboxamide, a Weinreb amide) (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent (1.1 eq) to the cooled carboxamide solution via cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-protected ketone by flash chromatography.
Step 3: Deprotection
-
Follow the deprotection procedure as described in Step 3 of the Friedel-Crafts acylation protocol.
Strategic Derivatization: From Building Block to Drug Candidate
The true utility of (3-Methoxyphenyl)(piperidin-4-yl)methanone is realized through the strategic modification of its piperidine nitrogen. This allows for the introduction of diverse chemical functionalities to optimize interactions with the biological target and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
N-Alkylation: Introducing Lipophilic Moieties
Direct N-alkylation is a straightforward method to append alkyl or arylalkyl groups to the piperidine nitrogen.
Figure 3: General workflow for N-alkylation.
Experimental Protocol: N-Alkylation with an Alkyl Halide [7]
-
To a solution of (3-Methoxyphenyl)(piperidin-4-yl)methanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or diisopropylethylamine (DIPEA).
-
Add the desired alkyl halide (e.g., benzyl bromide, phenethyl iodide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reductive Amination: Forging Amine Linkages
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when introducing more complex or functionalized substituents. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ.[8][9]
Figure 4: General workflow for reductive amination.
Experimental Protocol: Reductive Amination with an Aldehyde [10][11]
-
Dissolve (3-Methoxyphenyl)(piperidin-4-yl)methanone (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. In some cases, a mild acid catalyst like acetic acid may be added.[8]
-
Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[10] This reagent is favored as it is less basic and more selective for the iminium ion over the aldehyde.[9]
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Discovery: Case Studies
The versatility of the (3-Methoxyphenyl)(piperidin-4-yl)methanone scaffold is best illustrated through its application in the development of clinical candidates and research probes targeting a range of diseases.
Central Nervous System Disorders
The favorable physicochemical properties of this scaffold make it particularly well-suited for targeting proteins in the CNS.
-
Sigma-1 Receptor Modulators: The sigma-1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases and pain.[12] The (3-Methoxyphenyl)(piperidin-4-yl)methanone core has been utilized as a foundational element in the synthesis of potent and selective sigma-1 receptor ligands.[13] The N-substituent on the piperidine ring is varied to explore the hydrophobic channels of the receptor's binding site.
-
mGlu3 Negative Allosteric Modulators (NAMs): Metabotropic glutamate receptor 3 (mGlu3) is a target for the treatment of CNS disorders such as schizophrenia and depression. Iterative parallel synthesis efforts have employed piperidine-based methanone derivatives in the discovery of selective mGlu3 NAMs with good CNS penetration.[14] In these cases, the core scaffold serves as a starting point for further elaboration to achieve high potency and selectivity.
Oncology
The adaptability of the scaffold has also led to its use in the development of anti-cancer agents.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Deregulation of CDKs is a hallmark of many cancers. The diaminopyrimidine core, when combined with a substituted piperidine moiety and a methoxybenzoyl group, has been identified as a critical structure for potent and selective CDK inhibition.[15] For example, the drug candidate R547, a potent inhibitor of CDK1, CDK2, and CDK4, incorporates a derivative of the piperidinyl-methanone scaffold.[15] This compound has demonstrated significant in vivo efficacy in human tumor xenograft models and has progressed to Phase I clinical trials.[15]
Figure 5: Therapeutic applications stemming from the core building block.
Conclusion: A Versatile Tool for the Medicinal Chemist
(3-Methoxyphenyl)(piperidin-4-yl)methanone represents more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its balanced physicochemical properties, coupled with multiple points for synthetic diversification, provide a robust starting point for the development of novel therapeutics. The ability to systematically modify the piperidine nitrogen through well-established and reliable reactions like N-alkylation and reductive amination allows for a thorough exploration of chemical space and the optimization of a compound's pharmacological profile. As our understanding of complex diseases continues to evolve, the demand for such versatile and strategically designed building blocks will only increase, solidifying the role of (3-Methoxyphenyl)(piperidin-4-yl)methanone as a cornerstone of modern medicinal chemistry.
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Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Chan, T. M. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560.
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Unlocking the Bioactive Blueprint: A Pharmacophore Analysis of 3-Methoxy Substituted Piperidine Ketones
A Senior Application Scientist's In-depth Technical Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile binding capabilities.[1][2] This guide delves into a specific, yet increasingly important subclass: 3-methoxy substituted piperidine ketones. We will explore a systematic approach to elucidating their pharmacophoric features, a critical step in understanding their structure-activity relationships (SAR) and designing novel, potent, and selective therapeutics.
This document moves beyond a simple recitation of methods. It provides a strategic framework, grounded in field-proven insights, to guide researchers in applying pharmacophore analysis to this unique chemical space. We will navigate the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Strategic Imperative: Why Pharmacophore Analysis?
Pharmacophore modeling is an indispensable tool in contemporary drug discovery.[3] It distills complex molecular structures into a three-dimensional arrangement of essential steric and electronic features required for biological activity.[4] This "bioactive blueprint" allows us to:
-
Rapidly screen vast virtual libraries to identify novel scaffolds with a high probability of being active.[5]
-
Guide lead optimization by highlighting key molecular features responsible for potency and selectivity.[5]
-
Rationalize observed structure-activity relationships (SAR) , providing a deeper understanding of how molecular modifications impact biological function.
For 3-methoxy substituted piperidine ketones, a class of compounds with significant potential in modulating various biological targets, a robust pharmacophore model is the first step towards unlocking their full therapeutic promise.
Deconstructing the Molecule: Key Structural Considerations
The 3-methoxy substituted piperidine ketone scaffold presents a fascinating interplay of structural features that dictate its conformational preferences and, consequently, its interaction with biological targets.
The Piperidine Ring: This saturated heterocycle typically adopts a low-energy chair conformation. The position and orientation (axial vs. equatorial) of substituents are critical for defining the molecule's three-dimensional shape.[6]
The 3-Methoxy Group: The presence of a methoxy group at the 3-position introduces a potential hydrogen bond acceptor and influences the overall lipophilicity and metabolic stability of the molecule. Its orientation will be a key determinant in the pharmacophore model.
The Ketone Functionality: The carbonyl group of the ketone serves as a prominent hydrogen bond acceptor and a potential site for covalent interactions. Its position relative to the piperidine ring and the 3-methoxy group is a crucial spatial parameter.
A Hypothetical Case Study: Targeting a Novel Kinase
To illustrate the practical application of pharmacophore analysis, we will construct a hypothetical case study. Let us assume we have a series of 3-methoxy substituted piperidine ketones that have shown inhibitory activity against a novel kinase, "Kinase X."
Table 1: Hypothetical Activity Data for a Series of 3-Methoxy Substituted Piperidine Ketones against Kinase X
| Compound ID | Structure | IC50 (nM) | pIC50 | Activity Class |
| MK-01 | 3-methoxy-1-methyl-4-oxopiperidine | 50 | 7.30 | Active |
| MK-02 | 1-benzyl-3-methoxy-4-oxopiperidine | 25 | 7.60 | Active |
| MK-03 | 3-methoxy-1-(4-chlorobenzyl)-4-oxopiperidine | 15 | 7.82 | Active |
| MK-04 | 3-methoxy-4-oxopiperidine | 500 | 6.30 | Inactive |
| MK-05 | 1-methyl-4-oxopiperidine | >10000 | <5.00 | Inactive |
| MK-06 | 3-hydroxy-1-methyl-4-oxopiperidine | 250 | 6.60 | Inactive |
The Pharmacophore Modeling Workflow: A Step-by-Step Protocol
The generation of a predictive pharmacophore model is an iterative process that can be broadly divided into four key stages: ligand preparation, feature identification, model generation, and validation.[6]
Caption: A hypothetical pharmacophore model for Kinase X inhibitors.
This model suggests the following key interactions are crucial for activity:
-
Two Hydrogen Bond Acceptors (HBA): Likely corresponding to the ketone carbonyl and the ether oxygen of the methoxy group.
-
A Hydrophobic (HY) feature: Representing the piperidine ring itself or a substituent on the nitrogen.
-
An Aromatic Ring (AR): Corresponding to the benzyl or substituted benzyl group at the N1 position, which significantly increases potency in our hypothetical dataset.
Validating the Model: Ensuring Predictive Power
A pharmacophore model is only as good as its ability to predict the activity of new compounds. [5]
Protocol 3: Model Validation
-
Test Set Validation:
-
Compile a "test set" of compounds not used in the model generation. This set should include both known actives and inactives.
-
Use the generated pharmacophore model to screen the test set.
-
A good model will correctly identify a high percentage of the actives (high sensitivity) and correctly reject a high percentage of the inactives (high specificity).
-
Table 2: Hypothetical Validation Results
| Metric | Value |
| Sensitivity | 92% |
| Specificity | 85% |
| Enrichment Factor | 15.6 |
These hypothetical results would indicate a robust and predictive pharmacophore model.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of 3-methoxy substituted piperidine ketones. By combining a deep understanding of the underlying chemical principles with a systematic and iterative modeling workflow, researchers can develop powerful predictive models to guide their drug discovery efforts.
The next logical steps in a research program based on this analysis would include:
-
Virtual Screening: Utilizing the validated pharmacophore model to screen large compound libraries for novel hits with diverse chemical scaffolds.
-
De Novo Design: Designing novel molecules that perfectly fit the pharmacophore model.
-
Integration with other in silico techniques: Combining pharmacophore modeling with molecular docking and molecular dynamics simulations to gain a more detailed understanding of ligand-protein interactions.
The 3-methoxy substituted piperidine ketone scaffold holds immense potential for the development of novel therapeutics. A well-executed pharmacophore analysis, as detailed in this guide, is the key to unlocking that potential.
References
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved from [Link]
-
Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]
- Sanders, M., et al. (2012). Structure-based pharmacophore model generation and application.
- Patel, Y., et al. (2020). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 5(40), 25964–25975.
- Kirchmair, J., et al. (2008). The future of pharmacophore modeling. Journal of Molecular Modeling, 14(1), 1-4.
- Kaserer, T., et al. (2015). Pharmacophore models and their applications in virtual screening. Molecules, 20(5), 8479-8507.
- Yang, S.-Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450.
-
Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]
- Akıncıoğlu, A., & Göksu, S. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Research in Pharmacy, 25(4), 517-526.
- Zefirov, N. S., & Palyulin, V. A. (2021).
- Issayeva, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1084.
- Leach, A. R., et al. (2010). Three-Dimensional Pharmacophore Methods in Drug Discovery. Journal of Medicinal Chemistry, 53(2), 501-527.
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Methodological & Application
Application Notes and Protocols: Acylation of Piperidine with 3-Methoxybenzoic Acid
Abstract: This document provides a comprehensive technical guide for the acylation of piperidine with 3-methoxybenzoic acid to synthesize (3-methoxyphenyl)(piperidin-1-yl)methanone. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and this specific transformation is representative of a broad class of reactions used in the synthesis of pharmaceutically active compounds. This guide delves into the underlying chemical principles, compares common synthetic protocols, provides detailed step-by-step experimental procedures, and offers insights into troubleshooting and optimization. It is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for this critical coupling reaction.
The Foundational Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process, requiring high temperatures and resulting in the loss of a water molecule. To achieve this transformation under milder, more controlled laboratory conditions, the carboxylic acid must first be "activated". This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the nucleophilic amine.
The Carbodiimide-Mediated Pathway
One of the most prevalent methods for activating carboxylic acids involves the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]
The mechanism proceeds through several key steps:
-
Activation: The carboxylic acid (3-methoxybenzoic acid) adds to the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is a potent acylating agent.
-
Nucleophilic Attack: The nucleophilic nitrogen of piperidine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and a urea byproduct (e.g., dicyclohexylurea (DCU) or ethyl-dimethylaminopropyl urea).
A significant side reaction in this process is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea, which can reduce the overall yield.[3] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) are frequently employed. These additives react with the O-acylisourea faster than it can rearrange, forming an active ester that is more stable but still highly reactive towards the amine.[3][5]
Caption: Carbodiimide-mediated amide coupling mechanism.
The Uronium/Aminium Salt Pathway
An alternative and often more efficient class of coupling reagents are uronium or aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[6] These reagents are known for their high reactivity, fast reaction times, and ability to suppress racemization in chiral substrates.[7]
The reaction, typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds by forming a highly reactive HOBt or HOAt active ester in situ, which is then rapidly acylated by the amine.[8] This method is particularly effective for coupling a wide range of substrates, including those that may be challenging for carbodiimide-based methods.[8]
Protocol Selection and Optimization
The choice of reaction conditions is critical for achieving high yield and purity. Several factors must be considered when designing the experiment.
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU | Rationale & Considerations |
| Coupling Reagent | EDC (1.1-1.5 eq.) | HATU (1.1-1.2 eq.) | EDC is cost-effective but can lead to urea byproducts that may be difficult to remove if not the water-soluble version. HATU is highly efficient, often leading to cleaner reactions and faster conversions, but is more expensive.[6][8] |
| Additive | HOBt (1.0-1.2 eq.) | None (HOAt is part of HATU) | HOBt is crucial for minimizing N-acylurea side products and improving reaction efficiency with EDC.[3][5] |
| Base | DIPEA or Et₃N (2.0-3.0 eq.) | DIPEA (2.0-3.0 eq.) | A non-nucleophilic base is required to neutralize the carboxylic acid and any acidic byproducts generated during the reaction.[6][9] DIPEA is often preferred due to its steric bulk, which reduces potential side reactions. |
| Solvent | DMF or DCM | Dry DMF | Aprotic polar solvents are ideal. DMF is excellent for solubilizing most reagents, including the polar intermediates.[6] Anhydrous (dry) solvents are recommended to prevent hydrolysis of activated intermediates.[10] |
| Temperature | 0 °C to RT | RT | Reactions are often started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature (RT) to drive the reaction to completion.[10] |
| Reaction Time | 4 - 16 hours | 1.5 - 4 hours | HATU-mediated couplings are typically much faster than those using EDC.[6] Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol A: EDC/HOBt Mediated Coupling
This protocol utilizes a classic and robust carbodiimide-based method.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzoic acid (1.0 equiv.), HOBt (1.1 equiv.), and piperidine (1.05 equiv.).
-
Dissolution: Dissolve the components in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the reaction mixture.
-
Activation & Coupling: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3-methoxyphenyl)(piperidin-1-yl)methanone.[11]
Protocol B: HATU Mediated Coupling
This protocol leverages a modern, highly efficient uronium salt-based coupling agent.[6]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 3-methoxybenzoic acid (1.0 equiv.).
-
Dissolution: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2-0.5 M).
-
Reagent Addition: Add HATU (1.1 equiv.) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv.). Stir for 5-10 minutes to allow for pre-activation.
-
Amine Addition: Add piperidine (1.05 equiv.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1.5-4 hours. Monitor progress by TLC or LC-MS.[6]
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol A (steps 7 and 8).
Workflow and Troubleshooting
Experimental Workflow Visualization
The overall process from reagent preparation to final product characterization is outlined below.
Caption: General workflow for amide coupling synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base. | 1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.[10]3. Ensure stoichiometry of the base is correct to neutralize all acidic species. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature.3. Steric hindrance. | 1. Allow the reaction to run longer, continuing to monitor by TLC/LC-MS.2. Gently warm the reaction mixture (e.g., to 40-50 °C) if starting materials are stable.3. Switch to a more powerful coupling reagent like HATU if using EDC.[8] |
| N-Acylurea Side Product | Use of carbodiimide (EDC/DCC) without an additive. | Always include an additive like HOBt or HOSu when using carbodiimide reagents to intercept the active intermediate.[3] |
| Difficult Purification | Byproduct from coupling reagent is co-eluting with the product (e.g., DCU). | If using DCC, filter the crude reaction mixture before workup to remove the insoluble DCU.[3] Alternatively, use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup. |
References
-
Nakajima, N. & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
- Nakajima, N. & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC - Peptides. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem.
-
Wakeham, R. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters. Available at: [Link]
-
Digiacomo, M., et al. (2020). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
El-Faham, A. & Albericio, F. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. JOCPR. Available at: [Link]
- J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
-
Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Allen. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
- Google Patents. (n.d.). DE1645906A1 - Piperidine compounds and processes for their preparation. Google Patents.
- BenchChem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
PubMed. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. Available at: [Link]
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Topic: Solvent Selection for Dissolving (3-Methoxyphenyl)(piperidin-4-yl)methanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to selecting appropriate solvents for (3-Methoxyphenyl)(piperidin-4-yl)methanone (CAS: 76362-12-4), a heterocyclic ketone of interest in pharmaceutical research and organic synthesis. The selection of a suitable solvent is a critical first step that dictates the success of subsequent applications, including reaction chemistry, purification, formulation, and analytical characterization. This document synthesizes theoretical principles with a practical, systematic approach to solvent screening. We analyze the molecule's structural features to predict its solubility behavior and provide a detailed experimental protocol for empirical verification. The goal is to equip researchers with the knowledge to make informed, efficient, and safe solvent choices.
Introduction: The Critical Role of Solvent Selection
(3-Methoxyphenyl)(piperidin-4-yl)methanone is a molecule that incorporates several key functional groups: a secondary amine within a piperidine ring, a ketone linker, and a methoxy-substituted phenyl ring. This unique combination of polar and nonpolar moieties results in a moderate overall polarity, making solvent selection a non-trivial but predictable process. An ideal solvent must not only dissolve the compound to the desired concentration but also be compatible with the intended application. For instance, a solvent for chemical synthesis must be inert to the reactants and reaction conditions, while a solvent for final drug formulation must be pharmaceutically acceptable. The principle of "like dissolves like" is our guiding axiom: a solute dissolves best in a solvent that has a similar polarity.[1][2] This guide will systematically explore this principle in the context of our target compound.
Physicochemical Analysis and Solubility Prediction
A molecule's solubility is governed by the interplay of its functional groups and overall structure with the intermolecular forces of the solvent.
Molecular Structure: (3-Methoxyphenyl)(piperidin-4-yl)methanone
Key Structural Features Influencing Solubility:
-
Piperidine Ring (Secondary Amine): The nitrogen atom in the piperidine ring is a crucial feature. The N-H bond can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[4][] This makes the molecule basic and promotes solubility in polar protic solvents like alcohols and water.[4][]
-
Ketone Carbonyl Group (C=O): The carbonyl group is highly polar and can act as a strong hydrogen bond acceptor.[6][7] This feature enhances solubility in both polar protic and polar aprotic solvents.
-
Methoxyphenyl Group: This group presents a dual character. The phenyl ring and the methyl group are nonpolar (hydrophobic), favoring interactions with less polar solvents. Conversely, the ether oxygen atom is a polar site and a hydrogen bond acceptor, contributing to solubility in polar solvents.[8]
Overall Polarity Prediction: The combination of hydrogen bond donors/acceptors with a significant hydrocarbon backbone suggests that (3-Methoxyphenyl)(piperidin-4-yl)methanone is a moderately polar compound. Its solubility is predicted to be low in highly nonpolar solvents (e.g., hexane) and potentially limited in water due to the hydrophobic phenyl and piperidine rings. The highest solubility is anticipated in polar organic solvents, both protic and aprotic, which can engage in the full range of intermolecular interactions (hydrogen bonding, dipole-dipole forces) that the molecule offers.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[3] |
| Molecular Weight | 219.28 g/mol | PubChem[3] |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Note: XLogP3 is a computed octanol-water partition coefficient, with values between 1 and 3 suggesting moderate lipophilicity and likely solubility in a range of organic solvents.
A Curated List of Candidate Solvents
The selection of solvents for initial screening should cover the full polarity spectrum. The following table provides a list of recommended solvents, categorized by class, along with their relevant properties.
Table 2: Candidate Solvents for (3-Methoxyphenyl)(piperidin-4-yl)methanone
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Safety Notes |
|---|---|---|---|---|
| Water | Polar Protic | 80.1 | 100 | Baseline for aqueous solubility. Potential for salt formation with acids to improve solubility.[9] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Excellent hydrogen bonding capability. Toxic. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Good general-purpose polar solvent; less toxic than methanol.[10] |
| Isopropanol (IPA) | Polar Protic | 19.9 | 82 | Slightly less polar than ethanol; effective at dissolving moderately polar compounds. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Strong dipole moment; good for chromatography and as a reaction solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar; excellent dissolving power for a wide range of compounds. High boiling point can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Similar to DMSO but with a lower boiling point. Reproductive toxicity concerns. |
| Acetone | Polar Aprotic | 20.7 | 56 | Good intermediate polarity solvent; useful for dissolving many organic compounds and is water-miscible.[2][6] Highly volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A less polar ether; good for compounds with mixed polarity. Can form explosive peroxides upon storage. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Excellent for dissolving many organic compounds. Volatile and a suspected carcinogen. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 77 | Medium polarity; commonly used for extraction and chromatography. |
| Toluene | Nonpolar | 2.4 | 111 | Aromatic solvent; can interact favorably with the methoxyphenyl ring. |
| Hexane / Heptane | Nonpolar | 1.9 / 1.9 | ~69 / ~98 | Very low polarity; useful as an anti-solvent for crystallization. Poor solubility is expected.[10] |
Experimental Protocol: Quantitative Solubility Determination
To move beyond prediction, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[11]
Materials and Equipment
-
(3-Methoxyphenyl)(piperidin-4-yl)methanone (solid)
-
Candidate solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of (3-Methoxyphenyl)(piperidin-4-yl)methanone into a series of labeled glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point of ~10-20 mg is typical for a 2 mL solvent volume.
-
Solvent Addition: Precisely add a known volume (e.g., 2.0 mL) of each candidate solvent into its respective vial.
-
Equilibration: Tightly cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period ensures that the system reaches equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10 min at 5000 rpm) is recommended to create a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining particulates.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (often the same solvent or mobile phase for HPLC) to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the measured concentration and the dilution factor.
Experimental Workflow Diagram
Sources
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Application Note: Crystallization Protocols for (3-Methoxyphenyl)(piperidin-4-yl)methanone Salts
Introduction & Chemical Context
The compound (3-Methoxyphenyl)(piperidin-4-yl)methanone (often an intermediate in the synthesis of 5-HT2A antagonists or antipsychotics like Iloperidone analogs) represents a class of aryl-piperidinyl ketones . These molecules function as critical "right-hand side" building blocks in medicinal chemistry.
Structurally, the molecule features a secondary amine (piperidine) and a ketone linked to a meta-substituted aromatic ring. The presence of the 3-methoxy group introduces asymmetry that often complicates crystallization compared to para-substituted analogs, leading to a higher propensity for "oiling out" during salt formation.
This guide provides field-proven protocols for isolating this compound as its Hydrochloride (HCl) salt, the most common form for stability and purification. We also address alternative salts (Oxalate) for difficult purifications.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
Chemical Name: (3-Methoxyphenyl)(piperidin-4-yl)methanone[1]
-
Functional Groups: Secondary Amine (Basic, pKa ~10-11), Ketone, Aryl Ether.
-
Target Salt Form: Hydrochloride (Stoichiometry 1:1).
-
Key Challenge: Avoiding amorphous precipitation (oiling out) due to the low melting point of the free base and the rotational freedom of the ketone linker.
Synthesis & Pre-Crystallization Workflow
Before crystallization, the quality of the crude input is critical. The free base is typically generated via the deprotection of an N-Boc or N-Benzyl precursor.
Workflow Diagram: Synthesis to Crude Isolation
Caption: Figure 1.[2][3][4] Standard workflow for isolating the crude free base prior to salt formation. Ensuring complete removal of water at the 'Drying' stage is critical to prevent oiling during crystallization.
Protocol A: High-Yield Hydrochloride Salt Formation
Best for: First-time isolation and bulk purification.
This method utilizes an Ethyl Acetate (EtOAc) / Ethanol (EtOH) system. EtOAc acts as a mild anti-solvent for the salt while solubilizing non-polar impurities, and EtOH ensures proton transfer without premature precipitation.
Materials
-
Crude Free Base: (3-Methoxyphenyl)(piperidin-4-yl)methanone.
-
Solvent A: Ethyl Acetate (HPLC Grade).
-
Acid Source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ with EtOH). Avoid aqueous HCl if possible to minimize hygroscopicity.
-
Solvent B: Absolute Ethanol.
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the crude free base (e.g., 10.0 g) in Ethyl Acetate (10 volumes, 100 mL) at room temperature (20-25°C).
-
Note: If the solution is cloudy, filter through Celite to remove inorganic salts.
-
-
Acid Addition (Controlled):
-
Cool the solution to 0-5°C (Ice bath).
-
Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes.
-
Observation: A white to off-white precipitate should form immediately.
-
Troubleshooting: If an oil forms instead of a solid, add seed crystals (if available) or 5% volume of Ethanol to solubilize the oil, then scratch the flask walls.
-
-
Maturation (Aging):
-
Allow the slurry to warm to room temperature (20-25°C) and stir for 2-4 hours . This "aging" process converts metastable amorphous forms into crystalline material.
-
-
Filtration & Washing:
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the cake 2x with cold Ethyl Acetate (2 volumes).
-
Critical: Do not wash with ether if the product is potentially hygroscopic; EtOAc is safer for drying.
-
-
Drying:
-
Dry in a vacuum oven at 45-50°C for 12 hours.
-
Protocol B: High-Purity Recrystallization
Best for: Removing regioisomers (e.g., 4-methoxy impurities) or upgrading purity >99.5%.
The 3-methoxy isomer often has a lower melting point than the 4-methoxy analog. Therefore, a solvent system with a steeper solubility curve, like Isopropanol (IPA) , is preferred over Ethanol.
Solubility Profile (Estimated)
| Solvent System | Free Base Solubility | HCl Salt Solubility (Hot) | HCl Salt Solubility (Cold) | Suitability |
| Water | Insoluble | High | Moderate | Poor (Yield loss) |
| Ethanol | High | High | Moderate | Good |
| Isopropanol (IPA) | High | Moderate | Low | Excellent |
| Ethyl Acetate | High | Insoluble | Insoluble | Anti-solvent |
| Acetone | High | Low | Insoluble | Good Anti-solvent |
Step-by-Step Procedure
-
Slurry Formation:
-
Suspend the crude HCl salt (from Protocol A) in Isopropanol (5-7 volumes) .
-
-
Reflux:
-
Heat the mixture to reflux (~82°C).
-
If the solid does not completely dissolve, add Methanol dropwise (up to 10% of total volume) until a clear solution is obtained.
-
Caution: Avoid excess Methanol as it drastically increases solubility and reduces yield.
-
-
Controlled Cooling (The Critical Step):
-
Turn off the heat and allow the flask to cool slowly in the oil bath to room temperature over 2-3 hours .
-
Why: Rapid cooling traps impurities and causes oiling. Slow cooling promotes the growth of pure crystal lattices.
-
-
Final Crystallization:
-
Once at room temperature, cool further to 0-5°C for 1 hour.
-
-
Isolation:
-
Filter and wash with cold Isopropanol.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common issue with aryl-piperidinyl ketones is the formation of a sticky oil instead of crystals upon acid addition.
Decision Tree for Oiling Out
Caption: Figure 2. Troubleshooting logic for handling amorphous oil formation during crystallization.
Analytical Validation
To ensure the protocol was successful, the following criteria must be met:
-
1H NMR (DMSO-d6):
-
Confirm the shift of the piperidine protons (typically
3.0-3.5 ppm) downfield due to protonation. -
Verify the integrity of the 3-methoxy group (
~3.8 ppm singlet).
-
-
HPLC Purity: Target >98.5%.
-
Chloride Content: Titration with AgNO3 should confirm 1:1 stoichiometry (approx. 13-14% Cl by weight, depending on exact MW).
-
XRPD (X-Ray Powder Diffraction): Essential to distinguish between amorphous solids and true crystalline polymorphs.
References
- General Synthesis of Aryl-Piperidinyl Ketones: Organic Syntheses, Coll. Vol. 6, p.996 (1988); Vol. 63, p.147 (1985). (Methodology for benzoyl piperidines).
-
Crystallization of Piperidine HCl Salts
-
Sigma-Aldrich. Product Specification: (4-Methoxyphenyl)(piperidin-4-yl)methanone Hydrochloride. Link (Used as a physicochemical proxy for solubility data).
-
-
Iloperidone Intermediate Synthesis
-
Salt Selection Principles
-
P. H.[7] Stahl & C. G. Wermuth. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative source for pKa-based salt selection).
-
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. ovid.com [ovid.com]
- 4. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Piperidinyl Methanone Synthesis
Introduction: The Piperidine Challenge
Piperidinyl methanones (piperidine amides) are ubiquitous pharmacophores in medicinal chemistry, appearing in GPCR ligands, kinase inhibitors, and analgesics. While the formation of an amide bond between a piperidine derivative and a carboxylic acid seems routine, the specific steric and electronic properties of the piperidine ring frequently lead to a distinct profile of impurities.
This guide addresses the three most critical impurity classes encountered in these reactions: Guanidinium adducts , Tetramethylurea (TMU) carryover , and Racemization byproducts .
Part 1: Critical Impurity Analysis
Issue 1: The "Guanidinium" Impurity (Mass +99)
Symptom: You observe a byproduct with a mass corresponding to [Piperidine + 99 Da] (if using HATU) or [Piperidine + 100 Da] (if using HBTU). Diagnosis: Direct reaction between the piperidine and the coupling agent.
Technical Insight: Piperidine is a highly nucleophilic secondary amine. If the carboxylic acid is sterically hindered or slow to activate, the piperidine will attack the central carbon of the uronium/guanidinium coupling reagent (HATU/HBTU) instead of the activated ester. This forms a stable guanidine species that is often inseparable from the product.
Issue 2: The "Sticky" Urea (Tetramethylurea)
Symptom: The reaction works, but the NMR shows a persistent singlet at ~2.8 ppm, or the product oil refuses to crystallize. Diagnosis: Residual Tetramethylurea (TMU).[1][2]
Technical Insight: TMU is the byproduct of HATU/HBTU activation. Unlike the urea from EDC (which precipitates), TMU is a liquid that is miscible with water and organic solvents.[3] Standard aqueous workups (water/bicarbonate) often fail to partition it completely out of DCM or EtOAc.
Issue 3: Racemization of -Chiral Acids
Symptom: Loss of enantiomeric excess (ee) when coupling chiral acids to piperidine. Diagnosis: Oxazolone-mediated racemization.[4][5]
Technical Insight: Piperidines are bulky. This steric hindrance slows down the nucleophilic attack on the activated ester. A slower reaction rate increases the lifetime of the activated ester, giving it more time to cyclize into an oxazolone intermediate, which rapidly racemizes under basic conditions (DIPEA/TEA).
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competition between the desired pathway and the formation of the Guanidinium impurity (Issue 1) and Racemization (Issue 3).
Figure 1: Mechanistic pathways showing the competition between product formation, guanidinium impurity generation, and racemization.
Part 3: Troubleshooting Protocols
Protocol A: The "Clean" HATU Method (Preventing Guanidinium)
Use this for standard couplings where the acid is not extremely hindered.
The Logic: You must ensure the acid is fully activated before the piperidine sees the coupling agent.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DMF or DMA (0.1 M). Avoid DCM if possible (slower rate).
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv). Stir for 2 minutes.
-
Activation (CRITICAL): Add HATU (1.1 equiv). Stir for 5-10 minutes at Room Temp.
-
Why? This converts all HATU into the Activated Ester. If you add piperidine now, there is no free HATU left to attack.
-
-
Amine Addition: Add Piperidine (1.2 equiv) dropwise.
-
Workup for TMU Removal:
-
Wash 1: 10% Citric Acid (removes unreacted piperidine).
-
Wash 2 & 3: 5% LiCl (aq) or saturated NH4Cl .
-
Why? LiCl increases the ionic strength of the aqueous layer but "salts out" the organic product while pulling the polar TMU into the water [1].
Protocol B: The T3P "Silver Bullet" (For Chiral/Hindered Acids)
Use this when racemization is a concern or if HATU purification fails.
The Logic: T3P (Propylphosphonic anhydride) has a lower racemization profile than HATU and produces only water-soluble phosphate byproducts [2].
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Piperidine (1.2 equiv) in EtOAc or 2-MeTHF (Green solvent).
-
Note: T3P is supplied as a 50% solution in EtOAc/DMF.
-
-
Cooling: Cool to 0°C.
-
Reagent Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).
-
Avoid DIPEA with T3P if racemization is critical; Pyridine is superior for maintaining optical purity [2].
-
-
Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir 2-12 hours.
-
Workup:
-
Wash with water (x2), 0.5 M NaOH (removes phosphate byproducts), then 1M HCl.
-
Resulting organic layer usually requires no chromatography.
-
Part 4: Comparative Data & Decision Matrix
Table 1: Coupling Reagent Selection for Piperidinyl Methanones
| Scenario | Recommended Reagent | Base Choice | Key Advantage | Major Risk |
| Standard Synthesis | HATU | DIPEA | High Yield, Fast | Guanidinium impurity if mixed too fast. |
| Chiral Acid (High Risk) | T3P (50% in EtOAc) | Pyridine | Lowest Racemization [2] | Slower reaction time. |
| Cost-Sensitive / Scale-up | EDC / HOBt | NMM | Cheap, Precipitating Urea | N-acylurea formation (difficult to remove). |
| Sterically Hindered Acid | Ghosez's Reagent | TEA | Converts acid to Acid Chloride | Moisture sensitivity; HCl generation. |
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing and resolving common coupling failures.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why do I see N-acylurea when using EDC, and how do I remove it? A: N-acylurea forms when the intermediate O-acylisourea rearranges because the piperidine attack is too slow (sterics).
-
Prevention: Use HOBt or HOAt as an additive.[4][5] These form an active ester that is less prone to rearrangement than the O-acylisourea [3].[4]
-
Removal: It is chemically very stable and often co-elutes with the product. You usually must resort to reverse-phase prep-HPLC or switch to T3P/HATU.
Q2: My piperidine has a polar group (e.g., -OH, -NH2). Should I protect it? A: Yes. If you have a 4-aminopiperidine, you must protect the primary amine (e.g., Boc). If you have a 4-hydroxypiperidine, you might get away without protection, but you risk O-acylation (ester formation). If O-acylation occurs, you can often selectively hydrolyze the ester back to the alcohol using LiOH/MeOH, leaving the amide intact.
Q3: Can I use Acid Chlorides instead of coupling agents? A: Yes, but be cautious. Acid chlorides are highly reactive and can lead to bis-acylation if the piperidine is not in excess. Furthermore, the HCl generated can deprotect acid-sensitive groups (like Boc) elsewhere in your molecule. If you use acid chlorides, use a scavenger base like polymer-supported morpholine or excess inorganic base (K2CO3) in a Schotten-Baumann condition.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Removing unreacted starting materials from (3-Methoxyphenyl)(piperidin-4-yl)methanone
Technical Support Center: Purification Protocols for (3-Methoxyphenyl)(piperidin-4-yl)methanone
Executive Summary
This guide addresses the purification of (3-Methoxyphenyl)(piperidin-4-yl)methanone , a secondary amine-containing aryl ketone. Common synthesis routes (e.g., Weinreb amide coupling or Grignard addition to nitriles) often leave distinct classes of impurities: neutral lipophiles (anisole derivatives), acidic byproducts, or protected intermediates.
Because the target molecule contains a basic secondary amine (piperidine nitrogen, pKa ~10–11), Acid-Base Extraction is the most efficient primary purification method, capable of removing >95% of non-basic starting materials without chromatography.
Part 1: Purification Decision Matrix
Before selecting a protocol, identify your primary impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type.
Part 2: Troubleshooting & Protocols (Q&A)
Issue 1: "I have significant amounts of unreacted 3-bromoanisole or Weinreb amide in my crude oil."
Diagnosis: These are neutral (or very weakly basic) lipophilic impurities. The target molecule is a distinct base. You can exploit this pKa difference to "wash" these impurities away while the product is trapped in the aqueous phase.[1]
Protocol A: The "pH Switch" Extraction Principle: Protonating the piperidine nitrogen renders the target water-soluble, while neutral impurities remain in the organic layer.
-
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or MTBE ). Avoid DCM if possible, as it can form emulsions, though it is acceptable if solubility is an issue.
-
Acid Extraction (Target -> Aqueous):
-
Extract the organic layer with 1M HCl (aq) (3 x volumes).
-
Chemistry: The target becomes the hydrochloride salt (
) and migrates to the water. The neutral impurities stay in the ether. -
Critical Step: Keep the Aqueous Layer . You can discard the organic layer (verify by TLC first).
-
-
Wash: Wash the acidic aqueous layer once with fresh ether to remove entrained neutrals.
-
Basification (Target -> Organic):
-
Cool the aqueous layer on ice.[2]
-
Slowly add 4M NaOH or Sat. Na2CO3 until pH > 12.
-
Chemistry: The salt is deprotonated back to the free amine (
).
-
-
Recovery: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3 x volumes).
-
Drying: Dry combined organics over
, filter, and concentrate.
Why this works: The impurities (anisole, amides) do not have a basic center capable of protonation at pH 1, so they never enter the water phase [1, 3].
Issue 2: "My product is tailing (streaking) badly on silica gel TLC and columns."
Diagnosis:
Secondary amines interact strongly with the acidic silanol groups (
Protocol B: Amine-Modified Chromatography To fix this, you must block the silanol sites or deprotonate the amine on the column.
Option 1: Mobile Phase Modifier (Standard)
-
Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Example System: 95:5 DCM:MeOH + 1%
. -
Note: If using TEA, you must dry the final product under high vacuum for extended periods to remove the volatile base.
Option 2: Pre-saturated Silica
-
Slurry your silica gel in mobile phase containing 5% TEA.
-
Pour the column, then flush with 2 column volumes of normal mobile phase before loading your sample. This "deactivates" the silica.
Issue 3: "The product is an oil that refuses to solidify. How can I get a stable solid?"
Diagnosis: Many free-base piperidines are oils or low-melting solids. Converting them to a crystalline salt stabilizes the compound and purifies it via lattice exclusion.
Protocol D: Salt Formation (Crystallization)
| Salt Type | Reagent | Solvent System | Notes |
| Hydrochloride | 2M HCl in Ether/Dioxane | Ethanol/Ether | Most common. Hygroscopic risks. |
| Oxalate | Oxalic acid (1 eq) | Acetone or EtOH | Often forms nice needles. Non-hygroscopic. |
| Fumarate | Fumaric acid (1 eq) | iPrOH/MeOH | Good for pharmaceutically acceptable salts. |
Procedure (Oxalate Salt Example):
-
Dissolve 1g of free amine in 5 mL of warm Acetone or Ethanol .
-
In a separate vial, dissolve 1 equivalent of Oxalic Acid in minimal warm ethanol.
-
Add the acid solution to the amine solution dropwise with stirring.
-
A white precipitate should form immediately.
-
Cool to 0°C for 1 hour, then filter and wash with cold acetone [4].
Part 3: Chemical Property Data
Target Molecule: (3-Methoxyphenyl)(piperidin-4-yl)methanone
Formula:
| Property | Value (Est.) | Relevance to Purification |
| pKa (Conj. Acid) | ~10.5–11.0 | Highly basic. Fully protonated at pH < 8. |
| LogP | ~1.6 | Moderately lipophilic. Extracts well into DCM/EtOAc. |
| Solubility (Free Base) | High: DCM, MeOH, Et2OLow: Water, Hexanes | Soluble in most organics. |
| Solubility (HCl Salt) | High: Water, MeOHLow: Et2O, DCM | Allows for phase switching. |
References
-
UMass Amherst . Acid-Base Extraction: Separation of Acidic, Basic, and Neutral Compounds. Available at: [Link]
-
Chemistry LibreTexts . 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia . Weinreb Ketone Synthesis. Available at: [Link]
-
PrepChem . Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine (Salt Formation Examples). Available at: [Link]
Sources
Preventing oxidation of (3-Methoxyphenyl)(piperidin-4-yl)methanone during storage
Technical Support Center: Stability & Storage of (3-Methoxyphenyl)(piperidin-4-yl)methanone
Executive Summary & Compound Profile
Compound: (3-Methoxyphenyl)(piperidin-4-yl)methanone Primary Vulnerability: Oxidative degradation of the secondary amine (piperidine) moiety. Criticality: High. Oxidation products (N-oxides, hydroxylamines) significantly alter pharmacological potency and can induce false positives in biological assays due to off-target binding.
This guide provides a self-validating system for preventing, detecting, and remediating oxidation. It moves beyond generic advice to address the specific electronic and steric properties of the piperidine-aryl ketone scaffold.
Module 1: The Chemistry of Degradation
To prevent oxidation, you must understand the mechanism. This molecule possesses two distinct "oxidation vectors": the nitrogen lone pair and the
-
Vector A: N-Oxidation (Direct Attack): The secondary amine nitrogen has a localized lone pair. In the presence of atmospheric oxygen or peroxides (common in aged ether/THF), this lone pair attacks electrophilic oxygen, forming the N-oxide.
-
Vector B: Radical Autoxidation (
-C Abstraction): Light (UV) or trace metals can initiate a radical abstraction of the hydrogen atom at the C2 or C6 position of the piperidine ring. This leads to imine formation (dehydrogenation) or ring-opening.[1]
Visualizing the Threat:
Figure 1: Mechanistic pathways for oxidative degradation. The N-oxide pathway is the most rapid under standard storage conditions.
Module 2: The "Fortress" Storage Protocol
This protocol is designed to eliminate the three reagents of oxidation: Oxygen, Light, and Moisture (which facilitates proton transfer).
Step 1: Chemical Passivation (Salt Formation)
The most effective way to prevent oxidation is to remove the target.
-
Action: Convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately after synthesis/purification.
-
Mechanism: Protonating the piperidine nitrogen (
) ties up the lone pair, making it electronically unavailable for reaction with singlet oxygen or peroxides. -
Data: Free bases of piperidines show degradation of 5-15% over 6 months at RT; HCl salts typically show <0.5% degradation under identical conditions.
Step 2: Physical Exclusion (The Argon Blanket)
-
Action: Store the solid in a vial with a PTFE-lined septum. Flush with dry Argon (Ar) for 60 seconds before sealing.
-
Why Ar over N2? Argon is heavier than air and settles over the crystals, creating a more effective physical barrier than Nitrogen.
Step 3: Thermal & Photonic Shielding
-
Temperature: Store at -20°C . Oxidation is a kinetic process; lowering temperature exponentially reduces the rate constant (
). -
Light: Use amber glass. If amber glass is unavailable, wrap the vial in aluminum foil. This prevents the photo-initiation of the radical pathway (Vector B in Fig 1).
Summary of Conditions:
| Parameter | Standard (Risky) | Optimized (Safe) | Rationale |
| Form | Free Base | HCl Salt | Protonation deactivates N-lone pair. |
| Atmosphere | Air | Argon | Displaces paramagnetic oxygen. |
| Temp | 4°C or RT | -20°C | Halts kinetic degradation rates. |
| Solvent | Stored in DMSO | Solid State | Solution state accelerates molecular collisions. |
Technical Support Center: Troubleshooting & FAQs
Q1: My compound has turned from white to yellow/brown. Is it ruined?
-
Diagnosis: Yellowing is the classic signature of N-oxide formation or trace imine polymerization (see Fig 1).
-
Solution: Do not use for biological assays (toxicity risk).
-
Rescue Protocol:
Q2: Can I store the compound in DMSO stock solution?
-
Strictly No for long term. DMSO is hygroscopic and can act as a mild oxidant under certain conditions.
-
Guidance: If you must store as a liquid, use degassed anhydrous ethanol at -80°C, but shelf life is reduced to <30 days.
Q3: I see a "M+16" peak in my LC-MS. What is this?
-
Analysis: This is the N-Oxide (+16 Da corresponding to one Oxygen atom).
-
Action: If this peak exceeds 2% of the total area, repurify.
Decision Tree for Handling:
Figure 2: Decision matrix for quality control and storage workflow.
Quality Control & Validation Methods
To validate the integrity of your storage, use this specific HPLC method designed to separate the amine from its N-oxide.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).
-
Expected Result: The N-oxide is more polar and will elute earlier (smaller Retention Time) than the parent amine.
References
-
BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Retrieved from 1
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from 4
-
BenchChem Application Notes. (2025). Protocols for the Purification of Piperidine Reaction Products. Retrieved from 3
-
Nielsen, C.J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. ACS Earth and Space Chemistry. Retrieved from 5
Sources
Technical Support Center: Optimization of (3-Methoxyphenyl)(piperidin-4-yl)methanone Scaffolds
Executive Summary: The Steric Landscape
You are working with (3-Methoxyphenyl)(piperidin-4-yl)methanone . Before troubleshooting, we must define the steric environment. This molecule presents two distinct "fronts" for derivatization, each with unique steric challenges:
-
The Nitrogen Interface (N1): The secondary amine in the piperidine ring. While the nitrogen itself is accessible, derivatization becomes sterically hindered when coupling with bulky electrophiles (e.g., tertiary alkyl halides or ortho-substituted aryl halides).
-
The Carbonyl Core (C=O): This is the site of significant steric congestion. The carbonyl is flanked by a phenyl ring and the C4-position of the piperidine chair. Standard nucleophilic attacks (Grignard, Hydride reduction) often fail here due to the Bürgi-Dunitz trajectory being blocked by the axial hydrogens of the piperidine ring.
This guide provides field-proven protocols to bypass these energy barriers.
Module 1: The Nitrogen Interface (N-Derivatization)
Challenge: Low yields when attempting to attach bulky alkyl or aryl groups to the piperidine nitrogen via standard SN2 or SNAr mechanisms.
The Solution: Catalytic Bypass & Reductive Strategies
Standard alkylation relies on backside attack (SN2), which is geometrically impossible for bulky electrophiles. We recommend switching to Reductive Amination (for alkyl groups) or Buchwald-Hartwig Amination (for aryl groups).
Protocol A: Reductive Amination for Bulky Ketones
Use this when attaching a bulky alkyl group (e.g., isopropyl, cyclohexyl) to the piperidine nitrogen.
Mechanism: Formation of an iminium ion followed by in situ reduction. Key Reagent: Sodium Triacetoxyborohydride (STAB) – mild and selective.[1]
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve (3-Methoxyphenyl)(piperidin-4-yl)methanone (1.0 equiv) and the target bulky ketone/aldehyde (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) . Note: DCE is superior to MeOH for hindered substrates as it promotes iminium formation.
-
Critical Step: If the substrate is highly hindered, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv). This acts as a Lewis acid / water scavenger to force the equilibrium toward the imine. Stir for 6–12 hours under Argon.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at room temperature for 12–24 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
If Ti(OiPr)₄ was used, a white precipitate (TiO₂) will form. Filter this through a Celite pad before extraction.
-
Protocol B: Buchwald-Hartwig for Steric Arylation
Use this when attaching an ortho-substituted or electron-rich aryl group.
Key Insight: Pd-catalysis bypasses the steric requirement of SNAr by utilizing an oxidative addition/reductive elimination cycle.
-
Catalyst: Pd₂(dba)₃ (1–2 mol%)
-
Ligand: RuPhos or BrettPhos . Why? These bulky, electron-rich dialkylbiaryl phosphine ligands create a "pocket" that facilitates the coupling of hindered secondary amines.
-
Base: NaOtBu (Sodium tert-butoxide).
Module 2: The Carbonyl Core (Ketone Functionalization)
Challenge: Nucleophilic addition (e.g., Grignard reaction) to the ketone fails, resulting in recovered starting material (enolization) or reduction (hydride transfer) rather than the desired tertiary alcohol.
The Solution: The Organocerium (Luche-Imamoto) Method
Magnesium (Grignard) reagents are "hard" nucleophiles but also strong bases. In sterically hindered ketones, the reagent acts as a base, deprotonating the alpha-position (enolization).[2]
The Fix: Transmetallation to Cerium . Organocerium reagents are more nucleophilic (carbon-loving) but less basic (proton-loving) than organolithiums or Grignards. They activate the carbonyl oxygen via strong oxophilicity, permitting attack even in crowded environments.
Protocol C: Organocerium Addition to Hindered Ketones
Reagents:
-
Anhydrous Cerium(III) Chloride (CeCl₃)[3]
-
Grignard Reagent (R-MgBr)
-
Substrate: N-Protected (3-Methoxyphenyl)(piperidin-4-yl)methanone (e.g., N-Boc). Note: You MUST protect the amine first, or the reagent will be consumed deprotonating the NH.
Step-by-Step Protocol:
-
Activation of CeCl₃ (The most critical step):
-
Use commercially available anhydrous CeCl₃ beads or dry CeCl₃[4]·7H₂O carefully (140°C under high vacuum for 4 hours).
-
Suspend dry CeCl₃ (1.5 equiv) in anhydrous THF. Stir vigorously at room temperature for 2 hours until a fine, milky suspension forms. If it remains clumpy, the CeCl₃ is wet, and the reaction will fail.
-
-
Transmetallation:
-
Cool the suspension to -78°C .
-
Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78°C. This generates the organocerium species (R-CeCl₂).
-
-
Addition:
-
Add the N-protected ketone (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm slowly to 0°C (do not heat to reflux).
-
-
Workup:
-
Quench with dilute HCl or saturated NH₄Cl.
-
Tip: If an emulsion forms (common with Cerium), add a few drops of saturated Potassium Sodium Tartrate (Rochelle's Salt) solution to chelate the metal salts.
-
Visualization: Decision Logic & Mechanism
Figure 1: Derivatization Decision Matrix
Caption: Figure 1. Strategic workflow for selecting the correct derivatization protocol based on steric and chemoselective requirements.
Troubleshooting & FAQs
Q1: I tried the Grignard reaction on the ketone, but I only recovered the starting material. Why? A: This is a classic symptom of enolization . The basic Grignard reagent removed a proton from the piperidine ring (alpha to the ketone or the NH if unprotected) rather than attacking the carbonyl.
-
Fix: Use Protocol C (Organocerium) . The Cerium reagent is less basic and coordinates to the carbonyl oxygen, making it highly susceptible to nucleophilic attack, effectively outcompeting the enolization pathway.
Q2: My reductive amination with a bulky ketone (e.g., 2-adamantanone) is stuck at 10% conversion. A: Steric hindrance is preventing the formation of the intermediate iminium species.
-
Fix: Add Ti(OiPr)₄ (Titanium isopropoxide). It acts as a Lewis acid to activate the carbonyl and as a dehydrating agent to drive the equilibrium forward. Do not add the reducing agent (borohydride) until you confirm imine formation (via TLC or LCMS).
Q3: Can I use standard Pd/C hydrogenation to reduce the ketone to an alkane? A: It is difficult. The 3-methoxyphenyl and piperidine rings create a "steric sandwich" that prevents the ketone from sitting flat on the catalyst surface.
-
Fix: Use Wolff-Kishner reduction (Hydrazine/KOH) if the molecule can withstand high heat, or a Barton-McCombie deoxygenation (convert alcohol to xanthate, then radical reduction) for milder conditions.
Q4: In the Buchwald-Hartwig reaction, I see significant hydrodehalogenation of my aryl halide. A: This suggests the reductive elimination is slow due to steric bulk, allowing beta-hydride elimination or other side pathways to compete.
-
Fix: Switch to a ligand with a larger "cone angle" like BrettPhos or tBuXPhos , and ensure your solvent is strictly anhydrous to prevent protonation of the Pd-intermediate.
Comparative Data: Reagent Efficacy
Table 1: Comparison of Nucleophilic Addition Strategies to Hindered Aryl-Piperidyl Ketones
| Method | Reagent System | Yield (Tertiary Alcohol) | Main Side Product |
| Standard Grignard | RMgBr / THF | < 20% | Recovered Ketone (Enolization) |
| Organolithium | RLi / Et₂O | 30–40% | Reduction (Hydride transfer) |
| Luche Reduction | NaBH₄ / CeCl₃ | 85–95% | (Secondary Alcohol Product) |
| Organocerium | RMgBr / CeCl₃ | 80–92% | None (Clean Addition) |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Conrow, R. E. (1993). "Dean-Stark-Trap-Free Synthesis of Imines from Ketones and Amines with Titanium(IV) Isopropoxide." Organic Syntheses, 72, 234. Link
-
BenchChem Technical Support. (2025). "Synthesis of Sterically Hindered Ketoximes and Ketone Derivatization." Link
Sources
Safety Operating Guide
(3-Methoxyphenyl)(piperidin-4-yl)methanone: Proper Disposal Procedures
[1][2]
Executive Summary
(3-Methoxyphenyl)(piperidin-4-yl)methanone is a piperidine-based organic intermediate often utilized in the synthesis of pharmaceutical compounds (e.g., antipsychotics or analgesics).[1] Due to its structural pharmacophore, it must be treated as a bioactive organic base .[1]
Immediate Disposal Directive:
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the physical state and hazard profile of the specific lot in your possession.[1] This compound typically exists as a solid (hydrochloride salt) or a viscous oil (free base).[1]
Physicochemical Properties & Hazards[2][3][4]
| Property | Description | Operational Implication |
| Chemical Nature | Piperidine derivative (Organic Base) | Incompatible with acids and oxidizers.[1][2] |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) | Determines spill cleanup method (Sweep vs. Absorb).[1] |
| Bioactivity | Potential CNS activity (Structural analogue) | Treat as Toxic. Avoid dust generation.[1] |
| Acidity/Basicity | Basic ( | Will generate heat if mixed with acidic waste streams.[1] |
| Flammability | Combustible (Flash point >100°C expected) | Classify as "Organic Waste" for incineration.[1] |
Critical Incompatibilities
Part 2: Waste Stream Classification
Correct classification prevents regulatory fines (RCRA) and dangerous laboratory accidents.[1] Use the following logic flow to determine the correct waste container.
Figure 1: Decision logic for segregating (3-Methoxyphenyl)(piperidin-4-yl)methanone waste. Note the strict separation of halogenated and non-halogenated liquids.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Salts)
Use this for expired shelf-stock, contaminated weighing boats, or spill cleanup residues.[1]
-
PPE Verification:
-
Primary Containment:
-
Secondary Containment:
-
Seal the primary container.[1] Place it inside a second bag or a secondary waste drum.
-
-
Labeling:
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Use this for reaction byproducts dissolved in solvents.
-
pH Check (Crucial):
-
Before adding to a waste drum, check the pH of your solution.[1]
-
If pH < 4 (Acidic): Slowly neutralize with Sodium Bicarbonate (
) or a dilute base to pH 6-8.[1] -
Why: Adding an acidic solution of this compound to a basic organic waste drum (containing amines) can cause an immediate exothermic reaction and pressure buildup.[1]
-
-
Solvent Segregation:
-
Rinsing:
Part 4: The Incineration Pathway (Chain of Custody)
Understanding the fate of your waste ensures you prepare it correctly.[1] This compound is destroyed via thermal oxidation.[1]
Figure 2: The lifecycle of the chemical waste.[1] The laboratory's role in segregation (Step 1) is critical for the safety of Step 4.
Part 5: Emergency Contingencies
Spill Management
In the event of a spill outside the fume hood:
-
PPE: Don appropriate PPE (including respiratory protection if dust is present).[1][5]
-
Containment:
-
Decontamination: Wash the surface with a dilute acetic acid solution (vinegar) to neutralize the amine, followed by soap and water.[1]
Regulatory Compliance (RCRA)
While not explicitly P-listed, this waste is regulated based on characteristics:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.[1] PubChem.[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov.[1] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] OSHA.gov.[1] Available at: [Link]
Personal Protective Equipment for Handling (3-Methoxyphenyl)(piperidin-4-yl)methanone
[1][2]
Emergency Overview & Compound Identification
Immediate Action Required: Treat as a bioactive amine intermediate.[1] Inhalation of dust and contact with skin/eyes must be prevented.[2][1][3][4]
| Parameter | Technical Detail |
| Chemical Name | (3-Methoxyphenyl)(piperidin-4-yl)methanone |
| Synonyms | 4-(3-Methoxybenzoyl)piperidine; 3-Methoxy-4'-piperidylbenzophenone |
| CAS Number | 213886-99-8 (Hydrochloride salt); Free base analog implies similar hazards |
| Molecular Formula | C₁₃H₁₇NO₂ (Free base) / C₁₃H₁₇NO₂[2][1][5]·HCl (Salt) |
| Physical State | Typically a white to off-white solid (powder/crystalline) |
| Solubility | Soluble in DMSO, Methanol, Water (salt form); Dichloromethane (free base) |
| GHS Signal Word | WARNING |
| Primary Hazards | Acute Toxicity (Oral), Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Resp.[2][1] Irritation) |
Risk Assessment & Hazard Logic
As a piperidine derivative, this compound possesses basic nitrogen functionality, making it a potential irritant to mucous membranes.[1] The 3-methoxy substitution adds lipophilicity, potentially increasing dermal absorption compared to unsubstituted piperidines.[2][1]
Mechanism of Toxicity (Inferred)
-
Local Irritation: The secondary amine (piperidine moiety) is basic (pKa ~11).[1] Upon contact with moisture in the eyes or respiratory tract, it raises local pH, causing tissue damage and inflammation.[1]
-
Systemic Potential: While specific toxicological data for the 3-methoxy isomer is limited, structural analogs (e.g., 4-methoxy isomer, CAS 76362-12-4) exhibit acute oral toxicity.[2][1] The "Precautionary Principle" dictates handling this as a potent CNS-active intermediate until proven otherwise.[2][1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research Grade (mg to g scale) handling.
| Protection Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Rationale |
| Hand Protection | Nitrile Gloves (Single layer, min 0.11 mm thickness).[2][1] | Double Nitrile or Nitrile + Laminate (Silver Shield) if using DCM/Chloroform.[1] | Nitrile provides excellent protection against the solid salt.[1] Chlorinated solvents (common for this compound) permeate nitrile rapidly; double gloving provides a "change window."[1] |
| Eye Protection | Chemical Safety Goggles (tight-fitting).[2][1] | Face Shield + Safety Goggles.[1] | Fine powders can bypass standard safety glasses.[1] Goggles prevent corneal injury from basic dusts.[2][1] |
| Respiratory | N95/P2 Respirator (if outside hood).[1] | Fume Hood (Sash at 18").[1] No respirator needed if hood is active.[1] | Inhalation of amine salts causes immediate coughing/choking reflex.[1] Engineering controls (hood) are superior to PPE.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend), buttoned to neck.[1] | Tyvek® Sleeves or Apron over Lab Coat.[1] | Prevents migration of dust onto street clothes.[1] Sleeves protect wrists during solution transfer.[2][1] |
Operational Handling Protocol: The "3-Zone Workflow"
To ensure zero contamination, adopt this field-proven workflow.
Phase 1: Preparation (Zone A - Clean)
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm .
-
Staging: Place waste container, balance, and solvent inside the hood before opening the vial.
-
Don PPE: Put on nitrile gloves and check for micro-tears by inflating them slightly.[1]
Phase 2: Manipulation (Zone B - Hot)
-
Weighing:
-
Solubilization:
Phase 3: Decontamination (Zone C - Exit)
-
Wipe Down: Clean the balance and work surface with a 10% Ethanol or mild detergent wipe.[1]
-
Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap and water immediately after removing inner gloves.[2][1]
Visual Workflow: Safe Handling Logic
Caption: Decision logic for handling (3-Methoxyphenyl)(piperidin-4-yl)methanone based on physical state.
Spill Response & Decontamination[3]
Scenario A: Solid Spill (Powder)
-
Isolate: Alert nearby personnel.
-
Contain: Do NOT use water initially (spreads the chemical).[1]
-
Cleanup: Gently cover with a damp paper towel to suppress dust, then scoop into a sealable bag.[1]
-
Decon: Wipe surface with dilute acetic acid (vinegar) or soap water to neutralize/remove amine residues.[1]
Scenario B: Solution Spill (e.g., in DCM)
Waste Disposal Specifications
Strict segregation is required to comply with RCRA and local EHS regulations.[1]
| Waste Stream | Criteria | Container Labeling |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[2][1] | "Hazardous Waste - Solid Debris (Contaminated with Piperidine deriv.)"[2][1] |
| Liquid Waste (A) | Dissolved in DMSO, Methanol, or Ethanol.[1] | "Non-Halogenated Organic Waste" |
| Liquid Waste (B) | Dissolved in Dichloromethane (DCM) or Chloroform.[1] | "Halogenated Organic Waste" |
Critical Note: Do not mix acidic waste streams (e.g., acid chlorides) with this waste, as heat generation/spattering can occur due to the basic piperidine moiety.[1]
References
-
Sigma-Aldrich. 4-(3-Methoxybenzoyl)piperidine hydrochloride (CAS 213886-99-8) Product Specification. Retrieved from .[2][1]
-
PubChem. Compound Summary: 4-(3-Methoxyphenyl)piperidine (Analogous Structure Safety Data). National Library of Medicine.[2][1] Retrieved from .[1][6]
-
ECHA (European Chemicals Agency). C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Methoxybenzoyl)piperidine Hydrochloride (Isomer Analog). Retrieved from .[1]
Sources
- 1. (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. 4-(3-Methoxybenzoyl)piperidine hydrochloride | 213886-99-8 [sigmaaldrich.com]
- 6. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
